

CAS 104040-74-6 physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(Trifluoromethyl)pyridine-2-thiol**

Cat. No.: **B050852**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3-(Trifluoromethyl)pyridine-2-thiol** (CAS 104040-74-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(Trifluoromethyl)pyridine-2-thiol** (CAS 104040-74-6). The information is structured to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Chemical Identity

- CAS Number: 104040-74-6[\[1\]](#)
- Systematic Name: **3-(Trifluoromethyl)pyridine-2-thiol**
- Synonyms: 2-Mercapto-3-(trifluoromethyl)pyridine, 3-(Trifluoromethyl)-2-mercaptopypyridine, 3-(Trifluoromethyl)pyridine-2(1H)-thione
- Molecular Formula: C₆H₄F₃NS[\[2\]](#)
- Molecular Weight: 179.16 g/mol [\[2\]](#)
- Chemical Structure:
 - SMILES: FC(F)(F)c1cccnc1S[\[1\]](#)

- InChI Key: ACGSRAAAQJSWLC-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **3-(Trifluoromethyl)pyridine-2-thiol** is presented in the table below. This allows for a quick assessment of its key characteristics.

Property	Value	Source
Physical Form	Solid	[1]
Melting Point	178-183 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents.	[2]
pKa (Predicted)	8.33 ± 0.40	[2]
XLogP3-AA (Predicted)	1.7	[2]
Topological Polar Surface Area	44.1 Å ²	[2]
Hydrogen Bond Acceptor Count	4	[2]

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to organic compounds like **3-(Trifluoromethyl)pyridine-2-thiol**.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound melts to a liquid.

- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Procedure:
 - A small amount of the dry, solid sample is finely ground using a mortar and pestle.
 - The open end of a capillary tube is pressed into the powdered sample.
 - The tube is inverted and tapped gently to pack the solid into the closed end, to a height of 2-3 mm.
 - The packed capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the concentration of a saturated solution of the compound in water.

- Apparatus:
 - Flask with a screw cap
 - Orbital shaker or magnetic stirrer
 - Constant temperature bath
 - Analytical balance

- Filtration apparatus (e.g., syringe with a filter)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
- Procedure:
 - An excess amount of the solid compound is added to a known volume of water in a flask.
 - The flask is sealed and placed in a constant temperature bath on a shaker or stirrer.
 - The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the mixture is allowed to stand to allow undissolved solid to settle.
 - A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
 - The concentration of the compound in the filtered saturated solution is determined using a suitable analytical technique. A calibration curve is typically prepared using solutions of known concentrations.
 - The solubility is expressed in units such as g/L or mol/L.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

This method measures the pKa of a compound by monitoring pH changes during titration with an acid or base.

- Apparatus:
 - pH meter with a calibrated electrode
 - Burette
 - Beaker

- Magnetic stirrer and stir bar
- Standardized solutions of hydrochloric acid and sodium hydroxide
- Procedure:
 - A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
 - A magnetic stir bar is added to the beaker, and the solution is placed on a magnetic stirrer.
 - The pH electrode is immersed in the solution.
 - The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments from the burette.
 - The pH of the solution is recorded after each addition of the titrant, allowing the solution to stabilize before each reading.
 - The titration is continued past the equivalence point.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.

Potential Biological Activity and Related Pathways

While specific signaling pathways for **3-(Trifluoromethyl)pyridine-2-thiol** are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated as inhibitors of certain enzymes. Patent literature suggests its use as a building block for the synthesis of cathepsin and HIV protease inhibitors.^[3] The generalized mechanisms for these classes of inhibitors are visualized below.

Disclaimer: The following diagrams illustrate the general mechanisms of action for classes of enzyme inhibitors. The direct activity of **3-(Trifluoromethyl)pyridine-2-thiol** on these pathways has not been definitively established.

Generalized Mechanism of HIV Protease Inhibition

HIV protease is a critical enzyme in the life cycle of the HIV virus, responsible for cleaving viral polyproteins into functional proteins. Inhibitors prevent this cleavage, thus halting viral maturation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Trifluoromethyl)pyridine-2-thiol 97 104040-74-6 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. iskweb.co.jp [iskweb.co.jp]
- To cite this document: BenchChem. [CAS 104040-74-6 physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050852#cas-104040-74-6-physicochemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com